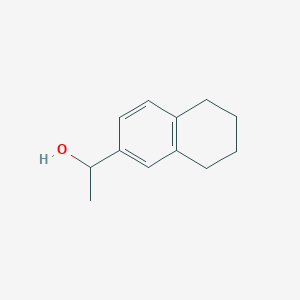
3-(3-Chlorophenyl)-4-((3,4-dihydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-4-((3,4-dihydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-((3,4-dihydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Substitution Reaction: The 3-chlorophenyl group is introduced through a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Schiff Base Formation: The final step involves the condensation of the triazole derivative with 3,4-dihydroxybenzaldehyde to form the Schiff base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybenzylidene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the Schiff base linkage, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-4-((3,4-dihydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit key enzymes involved in microbial and cancer cell metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process in cancer cells.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.
相似化合物的比较
Similar Compounds
- 3-(3-Chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
- 3-(3-Chlorophenyl)-4-((2,4-dihydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
- Structural Features : The presence of the 3,4-dihydroxybenzylidene moiety distinguishes it from other similar compounds.
- Biological Activity : The unique combination of functional groups contributes to its distinct biological activities, making it a promising candidate for further research and development.
属性
CAS 编号 |
478255-33-3 |
|---|---|
分子式 |
C15H11ClN4O2S |
分子量 |
346.8 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11ClN4O2S/c16-11-3-1-2-10(7-11)14-18-19-15(23)20(14)17-8-9-4-5-12(21)13(22)6-9/h1-8,21-22H,(H,19,23)/b17-8+ |
InChI 键 |
HMZXJZBVXNTPGY-CAOOACKPSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042194.png)
![2-Chloro-5-[[5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12042196.png)

![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042208.png)

acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12042225.png)


![N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042244.png)


![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide](/img/structure/B12042266.png)

